![molecular formula C13H26ClNS B1473457 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-54-0](/img/structure/B1473457.png)
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNS. It has a molecular weight of 263.87 . This compound is used for research purposes .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis method for a similar compound involves the condensation of 2-substituted 8-nonen-4-amines with 1-(2-chloro ethyl) piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride has been studied for its potential as a pharmaceutical drug, as an antioxidant, and as a tool for biological research. In particular, it has been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. It has also been investigated for its potential to reduce oxidative stress and inflammation. Additionally, it has been studied for its effects on the nervous system, as well as its potential to modulate neurotransmitter release.
Mechanism of Action
Target of Action
It is known that piperidine derivatives often play a significant role in the pharmaceutical industry . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
It is known that the benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (ache) enzyme, interacting with trp84, trp279, phe330, and phe331 .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride in lab experiments is its ability to modulate neurotransmitter release and reduce oxidative stress and inflammation. Additionally, its relatively low cost and easy synthesis make it an attractive tool for research. However, the exact mechanism of action of this compound is still not fully understood, which can limit its use in certain experiments.
Future Directions
The potential of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride as a pharmaceutical drug and research tool is still being explored. Future research could focus on the exact mechanism of action of the compound, as well as its potential to reduce inflammation and improve cognition. Additionally, further research could investigate its potential to reduce amyloid-β levels and act as a neuroprotective agent. Additionally, its potential applications in other areas such as cancer research and drug delivery could be explored.
Safety and Hazards
properties
IUPAC Name |
2-(2-cyclohexylsulfanylethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NS.ClH/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12;/h12-14H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRMRHYDFUCUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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